molecular formula C69H81N11O17S B561589 Ldv fitc

Ldv fitc

Cat. No.: B561589
M. Wt: 1368.5 g/mol
InChI Key: PAAUNHNWVWSJKI-CBRXRBRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDV FITC, also known as 4-((N’-2-methylphenyl)ureido)-phenylacetyl-L-leucyl-L-aspartyl-L-valyl-L-prolyl-L-alanyl-L-alanyl-L-lysine-FITC, is a fluorescent peptide. It is a fluorescein isothiocyanate (FITC)-conjugated LDV peptide that binds to the α4β1 integrin with high affinity. This compound is widely used in scientific research to detect α4β1 integrin affinity and conformational changes .

Mechanism of Action

Target of Action

LDV-FITC is a fluorescent peptide that is a FITC-conjugated LDV peptide . The primary target of LDV-FITC is the α4β1 integrin , also known as VLA-4 . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The α4β1 integrin plays a crucial role in cell migration and immune response, making it a significant target for LDV-FITC.

Mode of Action

LDV-FITC binds to the α4β1 integrin with high affinity . The binding affinity is measured with Kd values of 0.3 nM and 12 nM for binding to U937 cells in the presence and absence of Mn2+ respectively . This interaction allows LDV-FITC to influence the function of the α4β1 integrin, affecting cellular processes such as adhesion and migration.

Biochemical Pathways

The up-regulation of soluble LDV peptide or vascular cell adhesion molecule-1 (VCAM-1) binding by stimuli was critically dependent on activation of phospholipase C (PLC), inositol 1,4,5-triphosphate receptors, increased intracellular calcium, influx of extracellular calcium, and calmodulin . This suggests that these signaling pathways are required for α4 integrins to assume a high-affinity conformation.

Result of Action

The binding of LDV-FITC to the α4β1 integrin results in changes to the integrin’s function, affecting cellular processes such as adhesion and migration . By binding to the α4β1 integrin, LDV-FITC can influence these processes, potentially leading to changes in cell behavior.

Biochemical Analysis

Biochemical Properties

LDV-FITC plays a significant role in biochemical reactions by binding to the α4β1 integrin with high affinity. The dissociation constant (Kd) for LDV-FITC binding to U937 cells is 0.3 nM in the presence of Mn2+ and 12 nM in its absence . This interaction is crucial for detecting α4β1 integrin affinity and conformational changes. LDV-FITC interacts with various biomolecules, including phospholipase C, calcium, and calmodulin, which are critical for α4β1 integrin affinity up-regulation and monocyte arrest triggered by chemoattractants .

Cellular Effects

LDV-FITC influences various cellular processes, particularly those involving cell adhesion and migration. It binds specifically to integrin α4β1, which is expressed on leukocytes, hematopoietic progenitors, stem cells, and certain cancer cells . This binding affects cell signaling pathways, including the nitric oxide/cGMP pathway, which actively down-regulates α4β1 integrin affinity, leading to cell de-adhesion . Additionally, LDV-FITC has been shown to target integrin α4β1 over-expressing cancer cells, facilitating targeted drug delivery and enhancing cytotoxicity in these cells .

Molecular Mechanism

The molecular mechanism of LDV-FITC involves its high-affinity binding to the α4β1 integrin. This binding is regulated by various signaling pathways, including those involving phospholipase C, calcium, and calmodulin . LDV-FITC can induce conformational changes in the integrin, affecting its affinity and activation state. The compound’s interaction with the integrin is also influenced by the presence of Mn2+, which enhances its binding affinity . These interactions play a crucial role in modulating cell adhesion and migration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LDV-FITC can change over time. The compound is stable when stored at -80°C for up to two years and at -20°C for up to one year . In solvent, it remains stable for six months at -80°C and one month at -20°C . Over time, LDV-FITC can degrade, which may affect its binding affinity and fluorescence properties. Long-term studies have shown that LDV-FITC can maintain its effects on cellular function for extended periods, making it a reliable tool for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of LDV-FITC vary with different dosages in animal models. Studies have shown that the compound can be used to measure receptor occupancy on CD4+ T cells, with varying dosages affecting the binding affinity and activation state of integrin α4β1 . High doses of LDV-FITC may lead to toxic or adverse effects, including potential impacts on cell viability and function. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

LDV-FITC is involved in several metabolic pathways, particularly those related to integrin signaling. The compound interacts with enzymes such as phospholipase C and proteins like calmodulin, which are critical for the up-regulation of integrin affinity . These interactions influence metabolic flux and metabolite levels, affecting cellular processes such as adhesion and migration. LDV-FITC’s role in these pathways highlights its importance in studying integrin-mediated signaling and cellular responses.

Transport and Distribution

Within cells and tissues, LDV-FITC is transported and distributed through interactions with transporters and binding proteins. The compound’s high affinity for integrin α4β1 facilitates its localization to specific cellular compartments, including the cell membrane and cytoplasm . This targeted distribution is essential for its function in detecting integrin affinity and conformational changes. LDV-FITC’s transport and distribution within cells are influenced by factors such as the presence of Mn2+ and other signaling molecules .

Subcellular Localization

LDV-FITC’s subcellular localization is primarily associated with the cell membrane, where it binds to integrin α4β1 . This localization is crucial for its activity in modulating cell adhesion and migration. The compound may also localize to other cellular compartments, such as the cytoplasm, depending on the specific experimental conditions and cell types used

Preparation Methods

Synthetic Routes and Reaction Conditions

LDV FITC is synthesized by conjugating the LDV peptide with fluorescein isothiocyanate (FITC). The synthesis involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

LDV FITC undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in the synthesis and reactions of this compound include:

Major Products Formed

The major product formed from the synthesis of this compound is the FITC-conjugated LDV peptide, which is used for detecting α4β1 integrin affinity .

Scientific Research Applications

LDV FITC has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to LDV FITC include:

Uniqueness

This compound is unique due to its high affinity binding to the α4β1 integrin and its fluorescence properties, which make it a valuable tool for studying integrin-ligand interactions and conformational changes in real-time .

Properties

IUPAC Name

4-[[(5S)-5-carboxy-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-68(96)78-49-14-9-8-13-37(49)5)62(88)77-52(34-57(84)85)63(89)79-59(36(3)4)65(91)80-28-12-16-53(80)64(90)72-38(6)60(86)71-39(7)61(87)76-50(67(94)95)15-10-11-27-70-69(98)74-42-21-24-45(66(92)93)48(31-42)58-46-25-22-43(81)32-54(46)97-55-33-44(82)23-26-47(55)58/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,59,81H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H,94,95)(H2,70,74,98)(H2,73,78,96)/t38-,39-,50-,51-,52-,53-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAUNHNWVWSJKI-CBRXRBRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H81N11O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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